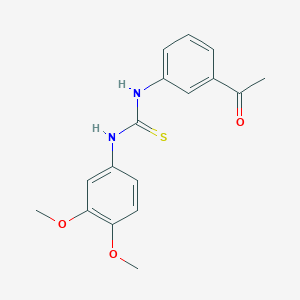
2-(4-bromophenyl)-6,7-dimethylquinoxaline
Overview
Description
2-(4-bromophenyl)-6,7-dimethylquinoxaline is a chemical compound that belongs to the family of quinoxaline derivatives. It is a heterocyclic aromatic compound that contains a quinoxaline ring system with a bromine atom attached to the phenyl group. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Tyrosine Kinase Inhibitors
2-(4-Bromophenyl)-6,7-dimethylquinoxaline analogues have shown significant potential as tyrosine kinase inhibitors. These compounds exhibit remarkable potency, with specific ones demonstrating IC(50) values as low as 0.008 nM. Their effectiveness in inhibiting the enzyme activity of the epidermal growth factor receptor (EGFR) highlights their potential applications in targeted therapies for various cancers (Rewcastle et al., 1996).
Chromatography and Assay Development
In the field of analytical chemistry, derivatives of 2-(4-bromophenyl)-6,7-dimethylquinoxaline, such as 6,7-dimethoxy-2-methylquinoxaline, have been synthesized for use in chromatographic and fluorimetric assays. These compounds are pivotal in the quantitative analysis of substances like methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Anticonvulsant Agent Development
Research has also focused on developing anticonvulsant agents containing a quinoxaline skeleton. Specifically, a compound synthesized with the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative showed high potency comparable to existing anticonvulsant drugs. This highlights its potential in treating conditions like epilepsy (Gitto et al., 2006).
Novel Polymer Formation
In the domain of materials science, 2,3-dimethylquinoxaline has been used to synthesize novel copper(I) halide polymers. These polymers exhibit unique properties, such as forming Cu4Br4 tetramers, which are of interest for their potential applications in electronics and nanotechnology (Willett et al., 2001).
Electrochemistry and Oxidation Studies
The compound has also been studied in the context of electrochemical oxidation. Research has delved into understanding the oxidation processes of related compounds, which is essential for developing electrochemical sensors and understanding redox processes in various chemical environments (Arias et al., 1990).
properties
IUPAC Name |
2-(4-bromophenyl)-6,7-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-10-7-14-15(8-11(10)2)19-16(9-18-14)12-3-5-13(17)6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCTMWSDSPFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6,7-dimethylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
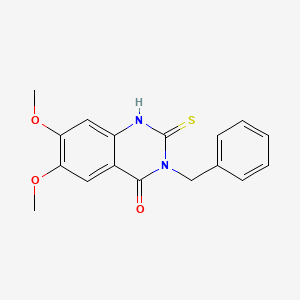
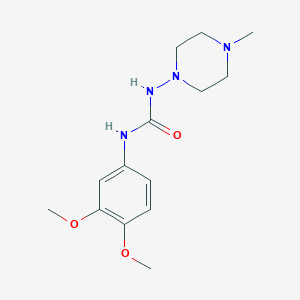
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)

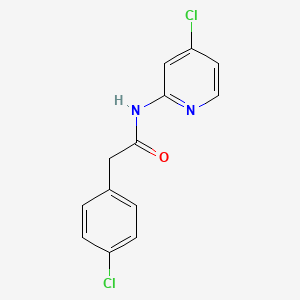
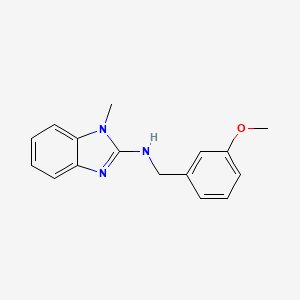
![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)

